

synthesis of Nylon-11 from 11-aminoundecanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 11-Aminoundecanoic acid

Cat. No.: B7770482

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Application Notes: Synthesis of Nylon-11

Introduction

Nylon-11 is a high-performance, bio-based polyamide, a type of polymer belonging to the nylon family.[1][2] It is synthesized from the monomer **11-aminoundecanoic acid**. [2] A key advantage of Nylon-11 is its renewable origin, as **11-aminoundecanoic acid** is produced industrially from castor oil, a vegetable oil extracted from castor beans. [1][2][3][4][5] The synthesis process involves the self-polycondensation of the amino acid monomer, where the amine group of one molecule reacts with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water. [1] This process is typically carried out via melt polymerization at elevated temperatures. [1]

Nylon-11 exhibits excellent properties, including low water absorption, high thermal stability, good chemical resistance, and superior impact resistance, even at low temperatures. [2][4] These characteristics make it a valuable engineering thermoplastic for a wide range of applications, including automotive parts, flexible tubing for gas and hydraulics, electrical cable insulation, and high-performance films. [1][6]

Physicochemical Data

The properties of the monomer and the resulting polymer are crucial for understanding and controlling the synthesis process.

Table 1: Properties of **11-Aminoundecanoic Acid** Monomer

| Property | Value | Source |
|------------------|--------------------------------|--------|
| Chemical Formula | $C_{11}H_{23}NO_2$ | [2] |
| Molar Mass | 201.31 g/mol | [2][5] |
| Appearance | White crystalline solid/powder | [2][5] |

| Melting Point | 188–191 °C (370–376 °F) |[2] |

Table 2: Typical Properties of Synthesized Nylon-11

| Property | Value | Source |
|------------------|-------------------------|-------------------|
| Density | ~1.04 g/cm ³ | General Knowledge |
| Melting Point | ~185-190 °C | General Knowledge |
| Tensile Strength | ~40-60 MPa | General Knowledge |

| Water Absorption (24h) | ~0.2-0.4 % |[2] |

Synthesis Pathway and Experimental Workflow

The synthesis of Nylon-11 is a straightforward polycondensation reaction. The general workflow involves heating the monomer in an inert atmosphere to initiate polymerization and removing the water byproduct to drive the reaction to completion.

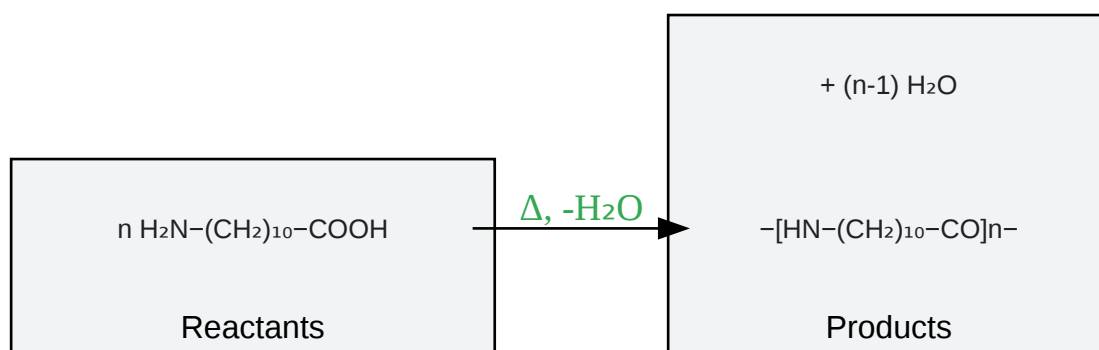


Figure 1: Polycondensation of 11-Aminoundecanoic Acid

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Caption: Chemical reaction for the synthesis of Nylon-11.

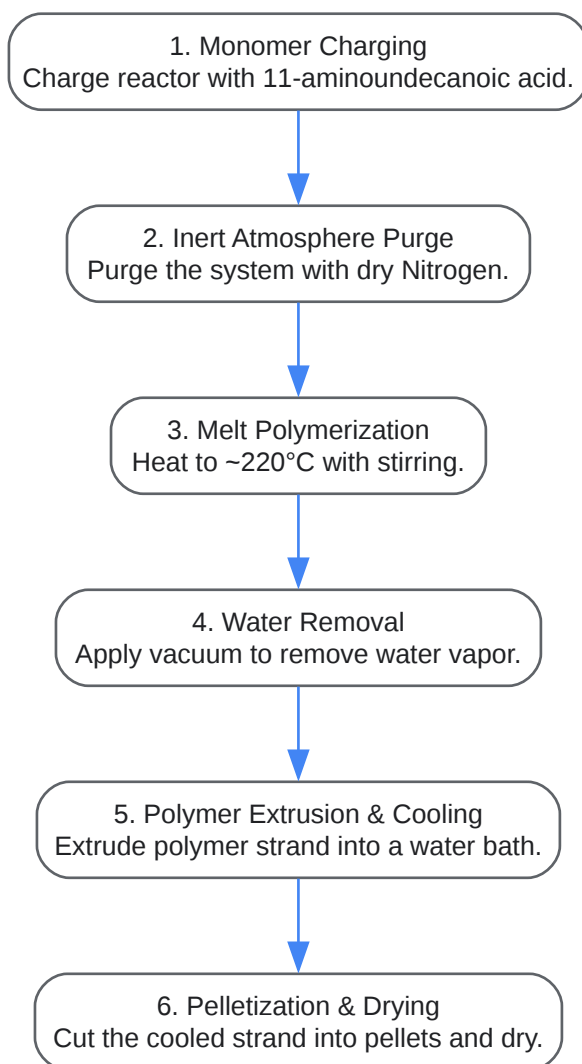


Figure 2: Experimental Workflow for Nylon-11 Synthesis

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Caption: Step-by-step workflow for melt polymerization.

Experimental Protocol: Melt Polycondensation

This protocol details a standard laboratory procedure for the synthesis of Nylon-11 via melt polycondensation.

1. Materials and Equipment

- Chemicals:

- **11-aminoundecanoic acid** (polymer grade)
- Nitrogen gas (high purity, dry)
- Equipment:
 - Glass reaction vessel (e.g., 250 mL) equipped with a mechanical stirrer, gas inlet/outlet, and a condenser.
 - Heating mantle with temperature controller.
 - Vacuum pump and cold trap.
 - Water bath for cooling.
 - Drying oven.

2. Procedure

- **Reactor Setup:** Assemble the reaction apparatus. Ensure all glassware is clean and thoroughly dried to prevent premature hydrolysis.
- **Monomer Charging:** Weigh and add **11-aminoundecanoic acid** to the reaction vessel.
- **Inert Gas Purge:** Seal the reactor and begin purging with a gentle stream of dry nitrogen gas for 15-20 minutes to remove all oxygen, which can cause undesirable side reactions and discoloration at high temperatures. Maintain a slight positive pressure of nitrogen throughout the initial heating phase.
- **Heating and Melting:** Begin heating the vessel using the heating mantle while stirring. The monomer will melt at approximately 190°C.
- **Polymerization:** Increase the temperature to around 220°C.^[1] As the polymerization proceeds, water vapor will be generated and will exit through the condenser. The viscosity of the melt will noticeably increase. Maintain this temperature for 2-3 hours.
- **Vacuum Application:** To facilitate the removal of the last traces of water and drive the polymerization to achieve a higher molecular weight, connect the reactor outlet to a vacuum

pump protected by a cold trap. Gradually apply vacuum over 30 minutes until a high vacuum is reached. Continue the reaction under vacuum for an additional 1-2 hours.

- **Polymer Isolation:** Discontinue heating and turn off the vacuum, reintroducing nitrogen gas to bring the system back to atmospheric pressure. While the polymer is still molten, it can be carefully extruded as a strand from the bottom of the reactor into a cold water bath to solidify.
- **Pelletization and Drying:** Once cooled and solidified, the polymer strand can be cut into small pellets. The pellets should then be dried in a vacuum oven at 80°C for at least 12 hours to remove any residual moisture.

Table 3: Summary of Experimental Parameters

| Parameter | Recommended Value | Purpose |
|-----------------------|-------------------|--|
| Reaction Temperature | 220 °C | To initiate and sustain melt polycondensation. [1] |
| Atmosphere | Inert (Nitrogen) | To prevent oxidative degradation and discoloration. |
| Initial Reaction Time | 2-3 hours | For initial polymerization at atmospheric pressure. |
| Vacuum Stage Time | 1-2 hours | To remove water and increase polymer molecular weight. |

| Final Product Form | Pellets | For ease of handling and further processing. |

3. Characterization

The resulting Nylon-11 polymer can be characterized by various techniques such as Differential Scanning Calorimetry (DSC) to determine its melting point and glass transition temperature, and Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the formation of amide bonds.

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